BenchChemオンラインストアへようこそ!

Nigrocin-2

Antimicrobial peptide classification Sequence homology De novo peptide discovery

Nigrocin-2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Asian ranid frogs, primarily Rana nigromaculata (now Pelophylax nigromaculatus) and Odorrana spp. It is a 21-residue peptide characterized by an amphipathic α-helix spanning residues 3–18 in membrane-mimetic environments (50% TFE and SDS micelles) and a C-terminal disulfide-bonded heptapeptide loop known as the "Rana box" (Cys15–Cys21).

Molecular Formula
Molecular Weight
Cat. No. B1578548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-2 Antimicrobial Peptide for Research Procurement: Structural Class, Broad-Spectrum Activity, and Key Differentiators


Nigrocin-2 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Asian ranid frogs, primarily Rana nigromaculata (now Pelophylax nigromaculatus) and Odorrana spp. [1]. It is a 21-residue peptide characterized by an amphipathic α-helix spanning residues 3–18 in membrane-mimetic environments (50% TFE and SDS micelles) and a C-terminal disulfide-bonded heptapeptide loop known as the "Rana box" (Cys15–Cys21) [1]. Nigrocin-2 peptides exhibit broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, and are widely distributed across Asian Odorrana species with diverse inter-species primary structures [2].

Why Nigrocin-2 Cannot Be Replaced by Generic In-Class AMPs for Targeted Research


Nigrocin-2 possesses a primary structure with low sequence homology (<30%) to any other known AMP family, including the co-occurring brevinin-2 family, unlike Nigrocin-1 which shares approximately 73% sequence similarity with brevinin-2 [1]. Within the nigrocin-2 family itself, paralogous peptides diverge dramatically in potency as a function of cationicity: a difference of only two lysine residues separates the highly potent Nigrocin-2GRb (3 Lys residues; MIC E. coli = 3 µM) from weakly active single-lysine variants Nigrocin-2GRa and Nigrocin-2GRc [2]. These structural and functional discontinuities preclude generic substitution by any in-class or cross-family AMP without quantitative re-validation of activity.

Nigrocin-2 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity, and Structural Data vs. Closest Analogs


Structural Uniqueness: Nigrocin-2 vs. Nigrocin-1 Divergent Sequence Homology with Brevinin-2

Nigrocin-2 exhibits low sequence homology (<30%) with any other known antimicrobial peptide family, whereas Nigrocin-1—isolated from the same frog skin extract—shares approximately 73% sequence identity with brevinin-2 [1]. This divergence was established by primary structural analysis in the original characterization study [1]. The consequence is that Nigrocin-2 represents a structurally distinct AMP class that cannot be functionally predicted from or replaced by brevinin-2 family members, whereas Nigrocin-1 is essentially a brevinin-2 homolog.

Antimicrobial peptide classification Sequence homology De novo peptide discovery

Cationicity-Potency Gradient: 3-Lysine Nigrocin-2GRb vs. Single-Lysine Nigrocin-2GRa/GRc

In a direct intra-family comparison using peptides isolated from a single frog species (Rana grahami), Nigrocin-2GRb (GLFGKILGVGKKVLCGLSGMC, 3 lysine residues, net charge +3) exhibited MIC values of 3 µM against E. coli, 12.5 µM against S. aureus, and 50 µM against C. albicans [1]. In contrast, the single-lysine variants Nigrocin-2GRa (GLLSGILGAGKHIVCGLSGLC) and Nigrocin-2GRc (GLLSGILGAGKNIVCGLSGLC) showed dramatically weaker activity: Nigrocin-2GRa MIC = 25 µM against E. coli and >100 µM against S. aureus; Nigrocin-2GRc MIC = 50 µM against E. coli and >100 µM against both S. aureus and C. albicans [1][2].

Structure-activity relationship Cationicity Lysine residue Antimicrobial peptide engineering

Selectivity Window: Hemolytic Activity Ratio of Nigrocin-2GRb vs. Nigrocin-2GRa

Nigrocin-2GRb demonstrates LD50 = 40 µM against human erythrocytes alongside its potent antimicrobial activity (E. coli MIC = 3 µM), yielding a calculated in vitro selectivity ratio (LD50/MIC) of 13.3 [1]. The single-lysine variant Nigrocin-2GRa shows substantially lower hemolytic activity (LC50 = 295 µM) but also markedly reduced antimicrobial potency (E. coli MIC = 25 µM), producing a comparable selectivity ratio of 11.8 [1][2]. This near-equivalent selectivity ratio indicates that the gain in antimicrobial potency conferred by additional lysine residues in Nigrocin-2GRb does not come at the cost of a proportionally narrower therapeutic window.

Therapeutic index Hemolytic activity Selectivity Host toxicity

Intra-Species Potency Ranking: Nigrocin-2GRb as the Most Potent AMP Among Seven Peptides from Rana grahami

Among all seven antimicrobial peptides isolated and purified from Rana grahami skin extract—spanning the nigrocin-2 (3 peptides), brevinin-1 (1 peptide), brevinin-2 (3 peptides), and esculentin-1 (1 peptide) families—Nigrocin-2GRb was identified as the peptide with the highest potency against the tested microorganism panel (E. coli MIC = 3 µM, S. aureus MIC = 12.5 µM, C. albicans MIC = 50 µM) [1]. This cross-family ranking within a single biological source provides evidence that Nigrocin-2GRb outperforms co-occurring brevinin-1, brevinin-2, and esculentin-1 peptides in the same assay system [1].

Peptide ranking Broad-spectrum Natural AMP library Lead identification

Rana Box Structural Motif: Disulfide-Mediated Modulation of Hemolytic vs. Antibacterial Activity in Nigrocin-2 Peptides

The C-terminal disulfide bond (Cys15–Cys21) forming the "Rana box" cyclic heptapeptide loop is a defining structural feature of Nigrocin-2 peptides [1]. Studies on the related nigrocin peptide Nigrocin-PN from Pelophylax nigromaculatus demonstrated that elimination of the Rana box weakened hemolytic activity without compromising bactericidal potency, while the Rana box-intact peptide retained both high antibacterial activity and modulated toxicity [2]. This functional dichotomy establishes the Rana box as a key structural determinant that can be targeted for selective modification, a feature that distinguishes nigrocin-2 family peptides from linear AMPs such as temporins that lack this motif.

Rana box Disulfide bond Cyclic peptide Toxicity engineering

Nigrocin-2: Evidence-Backed Application Scenarios for Research Procurement and Industrial Selection


De Novo AMP Discovery and Structural Novelty Screening

Nigrocin-2 is the preferred choice for research programs seeking structurally novel AMP scaffolds distinct from the well-characterized brevinin-2 family. Its low sequence homology (<30%) to any known AMP ensures that biological activity cannot be extrapolated from existing brevinin-2 data, making Nigrocin-2 a genuine discovery lead. In contrast, Nigrocin-1—with ~73% brevinin-2 similarity—offers limited structural novelty [1].

Cationicity–Activity SAR Using Natural Paralogous Peptide Panels

Researchers investigating how lysine residue count governs antimicrobial potency can employ the Nigrocin-2GRb (3 Lys), Nigrocin-2GRa (1 Lys), and Nigrocin-2GRc (1 Lys) paralog panel. The 8.3-fold E. coli potency difference between the 3-Lys and 1-Lys variants provides a natural, evolutionarily derived cationicity gradient within a single peptide family, eliminating the confounding structural variables inherent in cross-family comparisons [2].

Hemolytic Selectivity Profiling for Therapeutic Lead Prioritization

For programs requiring quantitative host toxicity benchmarking, Nigrocin-2GRb (LD50 = 40 µM; selectivity ratio 13.3 vs. E. coli) and Nigrocin-2GRa (LC50 = 295 µM; selectivity ratio 11.8) offer a matched pair for assessing the trade-off between antimicrobial potency gains and hemolytic liability. The near-equivalent selectivity ratios demonstrate that the potency advantage of the 3-Lys variant does not incur a disproportionate safety penalty [2][3].

Rana Box Modification Studies for Toxicity Decoupling

Investigators studying the structural basis of AMP toxicity can exploit the C-terminal Rana box disulfide bond (Cys15–Cys21) as a defined modification site. Published evidence demonstrates that Rana box alteration decouples antibacterial activity from hemolysis in nigrocin peptides, enabling rational engineering of selectivity. Wild-type Nigrocin-2 with intact disulfide bond serves as the essential native control for such studies [4][5].

Quote Request

Request a Quote for Nigrocin-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.